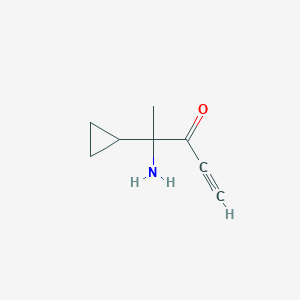
4-Amino-4-cyclopropylpent-1-yn-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-4-cyclopropylpent-1-yn-3-one: is an organic compound with the molecular formula C₈H₁₁NO This compound features a cyclopropyl group, an amino group, and a pent-1-yn-3-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-4-cyclopropylpent-1-yn-3-one can be achieved through several methods. One common approach involves the reaction of cyclopropylacetylene with an appropriate amine under controlled conditions. The reaction typically requires a catalyst, such as palladium, and is conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-Amino-4-cyclopropylpent-1-yn-3-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst such as palladium on carbon, leading to the formation of reduced amine derivatives.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups. Typical reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Alkyl halides, acyl chlorides, organic solvents, and catalysts.
Major Products:
Oxidation: Oxidized derivatives such as ketones and carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 4-Amino-4-cyclopropylpent-1-yn-3-one is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its reactive functional groups.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure may be modified to create drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Amino-4-cyclopropylpent-1-yn-3-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl and pent-1-yn-3-one moieties can participate in hydrophobic interactions and π-π stacking. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
4-Amino-4-cyclopropylbut-1-yn-3-one: Similar structure but with a shorter carbon chain.
4-Amino-4-cyclopropylhex-1-yn-3-one: Similar structure but with a longer carbon chain.
4-Amino-4-cyclopropylpent-2-yn-3-one: Similar structure but with a different position of the triple bond.
Uniqueness: 4-Amino-4-cyclopropylpent-1-yn-3-one is unique due to its specific combination of functional groups and the position of the triple bond. This unique structure allows for specific interactions in chemical and biological systems that are not possible with other similar compounds.
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
4-amino-4-cyclopropylpent-1-yn-3-one |
InChI |
InChI=1S/C8H11NO/c1-3-7(10)8(2,9)6-4-5-6/h1,6H,4-5,9H2,2H3 |
InChI Key |
VCNXLOLGIKPQTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)(C(=O)C#C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Azabicyclo[2.2.1]heptan-2-YL)pyrimidine-5-carbaldehyde](/img/structure/B13157608.png)
![2-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde](/img/structure/B13157609.png)
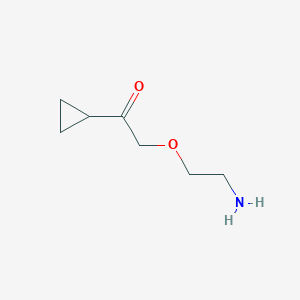
![3-Ethyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B13157614.png)

![4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]benzenesulfonamide](/img/structure/B13157627.png)
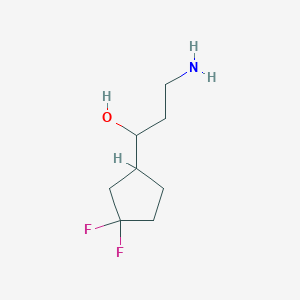

![3-{Octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-5-(propan-2-yl)-1,2,4-oxadiazole](/img/structure/B13157640.png)
![(2S)-2-[(4-Ethylphenyl)formamido]-3-methylbutanoic acid](/img/structure/B13157642.png)
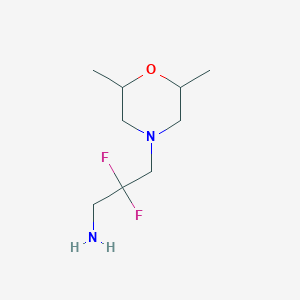
![3-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13157676.png)
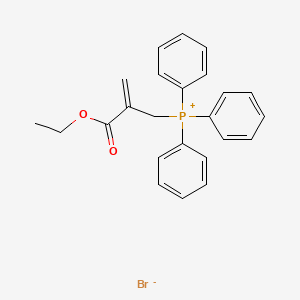
![4'-Methoxy-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B13157691.png)
